dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate
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Overview
Description
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate typically involves asymmetric 1,3-dipolar cycloaddition reactions. One practical large-scale synthesis method involves the reaction of (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction proceeds without the need for chromatography and includes subsequent reduction steps using lithium aluminum hydride (LAH) and catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient crystallization techniques to separate diastereomers and the development of robust procedures for subsequent reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or LAH, and nucleophiles such as alkoxides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: This compound shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine: Another compound with similar stereochemistry but different functional groups, used in opioid receptor studies.
Uniqueness
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interactions with biological molecules. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H13NO5 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C8H13NO5/c1-13-7(11)5-3-9(4-6(5)10)8(12)14-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
RVDVDKBNPNKXQI-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@@H]1O)C(=O)OC |
Canonical SMILES |
COC(=O)C1CN(CC1O)C(=O)OC |
Origin of Product |
United States |
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